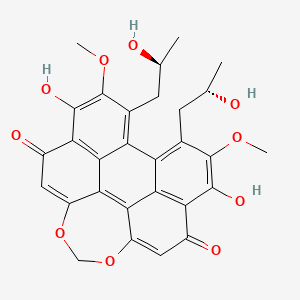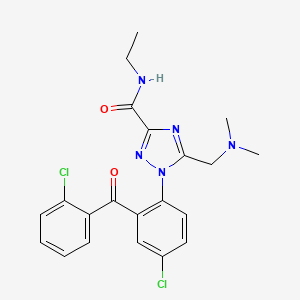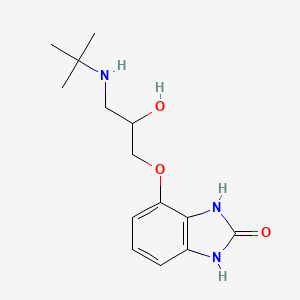![molecular formula C58H107N25O9 B1668532 (2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide CAS No. 186380-62-1](/img/structure/B1668532.png)
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP64222 is a peptoid Tat/transactivation response element inhibitor. It inhibits human immunodeficiency virus replication by blocking CXC-chemokine receptor 4-mediated virus entry.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The complex chemical compound appears to be related to intricate synthetic pathways involving multiple amino and guanidino groups. For example, the synthesis of similar compounds involves techniques such as acetylation, benzoylation, and reaction with guanidine, as demonstrated in studies on related compounds (Gutteridge, 1971), (Jin et al., 1982).
- Characterization and Analysis : The characterization of such complex compounds often involves advanced analytical techniques. Studies on similar compounds utilized IR, NMR, and mass spectrometry for structural characterization (Wanare, 2022), (Selič et al., 1997).
Biological and Pharmaceutical Research
- Biological Activity : Complex compounds with multiple amino and guanidino groups have been explored for their biological activities. For instance, studies have investigated the antimicrobial and antitubercular activities of novel carboxamide derivatives of quinolones (Kumar et al., 2014).
- Drug Synthesis and Development : The compound's structure suggests potential use in the synthesis of pharmaceuticals. Research on similar structures has focused on synthesizing novel compounds with potential therapeutic applications, such as paliperidone, an antipsychotic medication (Ya-fei, 2010).
properties
CAS RN |
186380-62-1 |
|---|---|
Product Name |
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide |
Molecular Formula |
C58H107N25O9 |
Molecular Weight |
1298.6 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H107N25O9/c59-23-8-1-2-11-26-71-35-47(85)80(32-15-29-74-57(67)68)38-48(86)81(33-16-30-75-58(69)70)39-50(88)82(36-41-17-4-3-5-18-41)40-49(87)79(31-14-28-73-56(65)66)37-46(84)76-42(19-6-9-24-60)52(90)77-43(20-7-10-25-61)53(91)78-44(21-12-27-72-55(63)64)54(92)83-34-13-22-45(83)51(62)89/h3-5,17-18,42-45,71H,1-2,6-16,19-40,59-61H2,(H2,62,89)(H,76,84)(H,77,90)(H,78,91)(H4,63,64,72)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)/t42-,43-,44-,45+/m1/s1 |
InChI Key |
PHIRWRJXMDCHJF-NKRIFVGSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN(CCCN=C(N)N)C(=O)CN(CC2=CC=CC=C2)C(=O)CN(CCCN=C(N)N)C(=O)CN(CCCN=C(N)N)C(=O)CNCCCCCCN)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GGGGGKKRP |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGP 64222 CGP-64222 CGP64222 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



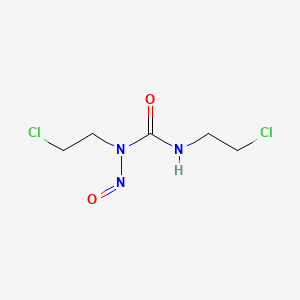
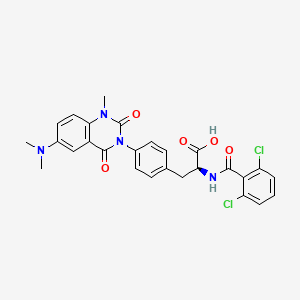
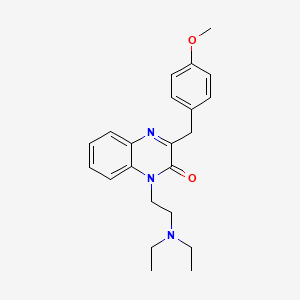
![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1668456.png)
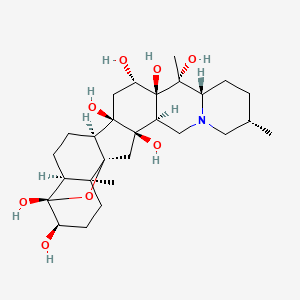
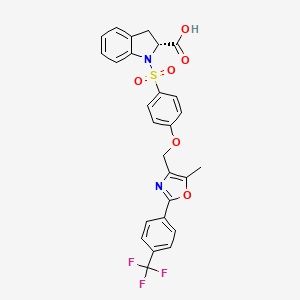
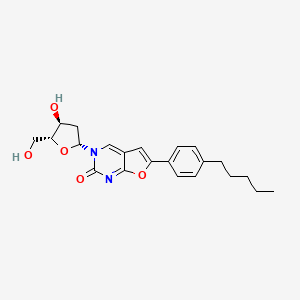
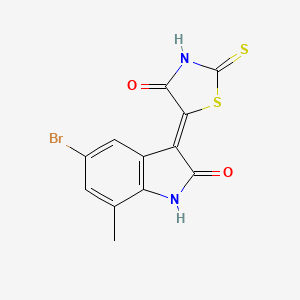
![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
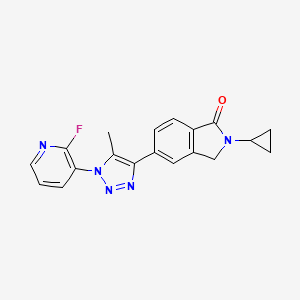
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
